methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a fluorophenyl group, a pyrrole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a diketone reacts with an amine.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative in a Friedel-Crafts acylation reaction.
Formation of the carboxylate ester: This is typically done through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5E)-5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Properties
Molecular Formula |
C20H19FN2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (5E)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-11-9-14(13(3)23(11)17-8-6-5-7-15(17)21)10-16-19(24)18(12(2)22-16)20(25)26-4/h5-10,24H,1-4H3/b16-10+ |
InChI Key |
NPHPJKZQXBQOSY-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C/3\C(=C(C(=N3)C)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(C(=N3)C)C(=O)OC)O |
Origin of Product |
United States |
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